1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4OS2 and its molecular weight is 372.51. The purity is usually 95%.
BenchChem offers high-quality 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Tuning Physical Properties
Research demonstrates that urea derivatives can form hydrogels in various acids, with the gel's rheology and morphology being tunable by adjusting the identity of the anion. Such properties make these compounds valuable in materials science, particularly for designing responsive materials and sensors (Lloyd & Steed, 2011).
Enhancing Adventitious Root Formation
Some urea derivatives have been identified as positive regulators of cell division and differentiation, exhibiting cytokinin-like activity. This activity is crucial in agricultural biotechnology for enhancing plant growth and rooting, potentially offering a synthetic alternative to naturally occurring cytokinins (Ricci & Bertoletti, 2009).
Antimicrobial and Anticancer Applications
Novel urea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed significant inhibitory effects against various cancer cell lines and microbial species, indicating their potential as leads for the development of new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Organocatalysis in Chemical Synthesis
Urea derivatives have also been employed as organocatalysts in multicomponent reactions to synthesize heterocyclic compounds. These reactions are significant in organic synthesis, offering an eco-friendly and efficient approach to constructing complex molecular architectures (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c23-18(20-17-8-4-10-25-17)19-12-13-11-15(16-7-3-9-24-16)22(21-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDRIMBCBOVOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.